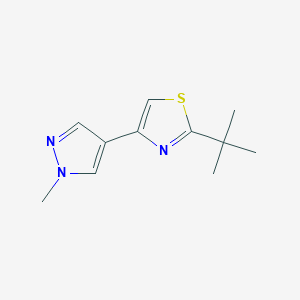
N-(2-cyanoethyl)-N-(oxan-4-yl)-3,4-dihydro-1H-isothiochromene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanoethyl)-N-(oxan-4-yl)-3,4-dihydro-1H-isothiochromene-1-carboxamide is a chemical compound that belongs to the class of isothiochromene derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. In
Mecanismo De Acción
The exact mechanism of action of N-(2-cyanoethyl)-N-(oxan-4-yl)-3,4-dihydro-1H-isothiochromene-1-carboxamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. It may also exert its effects by modulating various signaling pathways involved in cellular processes.
Biochemical and Physiological Effects:
N-(2-cyanoethyl)-N-(oxan-4-yl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, it has been shown to protect against oxidative stress-induced damage in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-cyanoethyl)-N-(oxan-4-yl)-3,4-dihydro-1H-isothiochromene-1-carboxamide in lab experiments is its potent anticancer activity. It has been found to be effective against various cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of N-(2-cyanoethyl)-N-(oxan-4-yl)-3,4-dihydro-1H-isothiochromene-1-carboxamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use in combination with other anticancer agents to enhance its effectiveness. Additionally, further research is needed to elucidate the exact mechanism of action of the compound and its potential use in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, N-(2-cyanoethyl)-N-(oxan-4-yl)-3,4-dihydro-1H-isothiochromene-1-carboxamide is a promising compound with significant potential applications in scientific research. Its potent anticancer activity, anti-inflammatory effects, and neuroprotective effects make it a promising candidate for further development as a therapeutic agent. However, further research is needed to fully understand the compound's mechanism of action and potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(2-cyanoethyl)-N-(oxan-4-yl)-3,4-dihydro-1H-isothiochromene-1-carboxamide involves the reaction of 3,4-dihydro-1H-isothiochromene-1-carboxylic acid with oxan-4-amine and 2-chloroethyl cyanide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-(2-cyanoethyl)-N-(oxan-4-yl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has been studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent, as well as for its neuroprotective effects.
Propiedades
IUPAC Name |
N-(2-cyanoethyl)-N-(oxan-4-yl)-3,4-dihydro-1H-isothiochromene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c19-9-3-10-20(15-6-11-22-12-7-15)18(21)17-16-5-2-1-4-14(16)8-13-23-17/h1-2,4-5,15,17H,3,6-8,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVXLXHIYMBNTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC#N)C(=O)C2C3=CC=CC=C3CCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-methylcycloheptyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7629907.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(3,3-dimethylmorpholin-4-yl)methanone](/img/structure/B7629908.png)

![2-Azabicyclo[2.2.1]heptan-2-yl-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7629917.png)
![N-methyl-N-(2-methylpyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-carboxamide](/img/structure/B7629930.png)


![2,2,2-Trifluoro-1-[1-[2-(oxolan-2-ylmethoxy)ethyl]pyrrolidin-2-yl]ethanol](/img/structure/B7629949.png)
![7a-Methyl-3-(2-methylazepane-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7629951.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone](/img/structure/B7629957.png)


![N,N,1-trimethyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7629980.png)
